molecular formula C8H19NO B8693714 2-Methyl-2-[(2-methylpropyl)amino]propan-1-ol

2-Methyl-2-[(2-methylpropyl)amino]propan-1-ol

Cat. No. B8693714
M. Wt: 145.24 g/mol
InChI Key: NREQAGDCGZXMMW-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine was prepared in a manner analogous to Method B4a. HCl was bubbled into a solution of N-isobutyl-1,1-dimethyl-2-hydroxyethanamine (1.45 g, 10 mmol) in toluene (20 mL) until saturation. SOCl2 (10 mmol) was added to the solution dropwise at room temp., stirred at room temp. for 1 h and at 50° C., for 1 h. The resulting mixture was concentrated under reduced pressure and the residue was dissolved in CHCl3 (20 mL). To the resulting solution was added 2-methyl-4-nitro-phenyl isothiocyanate (1.94 g, 10 mmol), then a solution of Et3N (10 mmol) in CHCl3 (10 mL) was added dropwise at room temp. The resulting mixture was heated at the reflux temp. for 3 h, then concentrated under reduced pressure. The residue was dissolved in EtOAc (100 mL) and the resulting solution was sequentially washed with a 10% aq. NaOH solution (50 mL) and a saturated NaCl solution (50 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified by chromatography (9% EtOAc/pet. ether) and the resulting solids were recrystallized (pet. ether) to give 2-(2-methyl-4-nitrophenylimino)-3-isobutyl-4,4-dimethyl-1,3-thiazolidine (0.6 g, 63%): mp 97° C. When appropriate, the product was converted into the HCl salt by dissolving the free base (5 mmol) in Et2O (50 mL) and treating this solution with a 2N ethereal HCl solution until no more solid precipitated. The resulting slurry was filtered and the resulting solids were washed with Et2O (25 mL) followed by EtOAc (25 mL).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9])[CH:3]([CH3:5])[CH3:4].O=S(Cl)Cl.[CH3:16][C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[N:26]=[C:27]=[S:28].CCN(CC)CC>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[CH2:2]([NH:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9])[CH:3]([CH3:5])[CH3:4].[CH3:16][C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[N:26]=[C:27]1[N:6]([CH2:2][CH:3]([CH3:5])[CH3:4])[C:7]([CH3:11])([CH3:10])[CH2:8][S:28]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C(C)C)NC(CO)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
1.94 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S
Step Four
Name
Quantity
10 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at room temp. for 1 h and at 50° C., for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3 (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at the reflux temp
WAIT
Type
WAIT
Details
for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
the resulting solution was sequentially washed with a 10% aq. NaOH solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution (50 mL), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (9% EtOAc/pet. ether)
CUSTOM
Type
CUSTOM
Details
the resulting solids were recrystallized (pet. ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)NC(CO)(C)C
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C1SCC(N1CC(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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